molecular formula C6H4ClNO3 B1312943 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide CAS No. 90327-03-0

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide

Cat. No. B1312943
CAS RN: 90327-03-0
M. Wt: 173.55 g/mol
InChI Key: IOBHGRBPVCQMNI-UHFFFAOYSA-N
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Description

“3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . The molecular weight of the isomers of pyridinecarboxylic acid is 123.11 g/mol and the chemical formula is C6H5NO2 .


Synthesis Analysis

The synthesis of pyridinecarboxylic acid derivatives has been the subject of several experimental and theoretical investigations . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides were obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The molecular structure of “3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide” can be analyzed using its IUPAC Standard InChI: InChI=1S/C8H8ClNO2/c1-2-12-8 (11)6-3-4-7 (9)10-5-6/h3-5H,2H2,1H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

The molecular weight of “3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide” is 185.608 . The chemical formula is C8H8ClNO2 .

Scientific Research Applications

Extraction and Purification Methods

Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with various diluents, highlighting a method that could be applicable for the purification of related compounds, including "3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide" (Kumar & Babu, 2009).

Coordination Chemistry and Metal-Organic Frameworks

  • Bazargan et al. (2016) synthesized and characterized a novel Fe(III) complex with pyridine-2,6-dicarboxylic acid N-oxide, demonstrating the utility of pyridinecarboxylic acid N-oxides in forming metal complexes with unusual coordination modes. This research could provide a foundation for using "3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide" in similar complexation studies (Bazargan et al., 2016).
  • Wen et al. (2010) developed two Ba(II) metal–organic frameworks using pyridine-2,6-dicarboxylic acid N-oxide, showcasing the potential of pyridinecarboxylic acids N-oxides in constructing porous materials with potential applications in gas storage or catalysis (Wen et al., 2010).

Catalysis and Synthesis

  • Bucci et al. (2012) reported on organometallic iridium catalysts based on pyridinecarboxylate ligands for water oxidation, suggesting the utility of pyridinecarboxylic acids and their derivatives in catalytic applications, potentially including "3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide" in oxidative reactions (Bucci et al., 2012).
  • Ghorbani-Choghamarani and Azadi (2015) demonstrated the use of piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as catalysts for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, indicating the potential for "3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide" functionalized materials in heterogeneous catalysis (Ghorbani‐Choghamarani & Azadi, 2015).

properties

IUPAC Name

6-chloro-1-oxidopyridin-1-ium-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-2-1-4(6(9)10)3-8(5)11/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBHGRBPVCQMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1C(=O)O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466454
Record name 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide

CAS RN

90327-03-0
Record name 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Chloroperbenzoic acid (7.46 g, 26.0 mmol) was added to a suspension of 6-chloronicotinic acid (3.14 g, 20.0 mmol) in chloroform (30 mL) at room temperature. The mixture was stirred for 24 h at 45° C. followed by cooling to 0° C. The resulting white precipitate was filtered off, washed with chloroform (10 mL), and air-dried to give 3.22 g, (93% yield) of the title compound: 1H NMR (DMSO-d6, 400 MHz) δ 8.72 (s, 1H), 7.97 (d, J=8.0 Hz, 1H), 7.78 (d, J=8.0 Hz, 1H); MS (EI) m/z 174 and 176 (M++1).
Quantity
7.46 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
93%

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